molecular formula C27H26N2O4 B160573 Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane CAS No. 105391-33-1

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Cat. No.: B160573
CAS No.: 105391-33-1
M. Wt: 442.5 g/mol
InChI Key: YNSSPVZNXLACMW-UHFFFAOYSA-N
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Description

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is a chemical compound with the molecular formula C27H26N2O4. It is known for its applications in various fields due to its unique chemical properties. The compound is characterized by its solid state at room temperature and its white to light yellow powder or crystal appearance .

Scientific Research Applications

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane has a wide range of applications in scientific research:

Safety and Hazards

When handling “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane”, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a local exhaust if dust or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .

Future Directions

The future directions for “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” could involve further exploration of its potential applications in the synthesis of polymers via Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . These polymers could have promising properties and applications in various fields .

Mechanism of Action

Target of Action

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, also known as 1,1’-(Methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis(1H-pyrrole-2,5-dione), is primarily used as a crosslinking agent . Its primary targets are polymers, particularly poly(phenylene oxide) (PPO), where it forms crosslinks between polymer chains .

Mode of Action

The compound interacts with its targets through a Michael addition reaction . This reaction involves the addition of a nucleophile, in this case, the polymer, to an α,β-unsaturated carbonyl compound, which is the maleimide group in the compound . This reaction results in the formation of a covalent bond, creating a crosslink between polymer chains .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to polymer synthesis and modification . The formation of crosslinks between polymer chains can significantly alter the properties of the polymer, including its mechanical strength, heat resistance, and glass transition temperature .

Pharmacokinetics

The compound is solid at room temperature and has a melting point of 163.0 to 167.0 °C .

Result of Action

The result of the compound’s action is the formation of a novel, uniform, and transparent thermosetting resin of PPO . This resin has low dielectric constant, dielectric loss, and water absorption, as well as high glass transition temperature . These properties make it suitable for various applications, including in the electronics industry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the Michael addition reaction . Furthermore, the compound’s stability can be affected by exposure to moisture and light . Therefore, it is typically stored in a cool, dry place away from light .

Preparation Methods

The synthesis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane typically involves the reaction of maleimide derivatives with appropriate aromatic compounds. One common method involves dissolving the maleimide derivative in a solvent such as dichloromethane (DCM) and then adding the aromatic compound under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is unique among similar compounds due to its specific structure and properties. Similar compounds include:

These comparisons highlight the unique combination of ethyl and methyl groups in this compound, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSPVZNXLACMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073027
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-33-1
Record name Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105391-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane useful in polymer chemistry?

A1: this compound (BEMM) is a bismaleimide compound. These compounds are valuable in polymer synthesis due to their reactive maleimide groups. Specifically, BEMM can act as a building block for polyaspartimides. [, ] Polyaspartimides are known for their excellent thermal stability and good solubility, making them attractive for various applications. BEMM reacts with diamines via Michael addition, creating the repeating units in the polyaspartimide backbone. [, ]

Q2: How does the structure of the diamine used in conjunction with this compound influence the resulting polyaspartimide?

A2: The choice of diamine significantly impacts the final properties of the polyaspartimide synthesized using this compound. Different diamines contribute to variations in chain flexibility, branching, and intermolecular interactions within the polymer structure. [] These structural variations then translate to differences in the polyaspartimide's solubility, glass transition temperature, thermal stability, and other material properties. Researchers can fine-tune the final polymer properties for specific applications by carefully selecting the appropriate diamine.

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